molecular formula C20H13Cl2IN2O B11516130 2-(2,4-Dichlorophenyl)-3-(4-iodophenyl)-1,2-dihydroquinazolin-4-one

2-(2,4-Dichlorophenyl)-3-(4-iodophenyl)-1,2-dihydroquinazolin-4-one

Cat. No.: B11516130
M. Wt: 495.1 g/mol
InChI Key: AEAXZDCOYSTGFQ-UHFFFAOYSA-N
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Description

2-(2,4-DICHLOROPHENYL)-3-(4-IODOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of dichlorophenyl and iodophenyl groups attached to a tetrahydroquinazolinone core, making it a subject of study in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 2-(2,4-DICHLOROPHENYL)-3-(4-IODOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the tetrahydroquinazolinone ring.

    Introduction of the Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using 2,4-dichlorobenzene as a starting material.

    Introduction of the Iodophenyl Group: This step often involves halogenation reactions, where iodine is introduced to the phenyl ring under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-(2,4-DICHLOROPHENYL)-3-(4-IODOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced quinazolinone compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (chlorine and iodine) are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and various nucleophiles (e.g., amines, thiols).

Scientific Research Applications

2-(2,4-DICHLOROPHENYL)-3-(4-IODOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENYL)-3-(4-IODOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(2,4-DICHLOROPHENYL)-3-(4-IODOPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE include other quinazolinone derivatives with different substituents. These compounds may share similar structural features but differ in their chemical and biological properties. Examples include:

Biological Activity

The compound 2-(2,4-Dichlorophenyl)-3-(4-iodophenyl)-1,2-dihydroquinazolin-4-one is a member of the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in cancer therapy and antibacterial applications. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C15H11Cl2IN2OC_{15}H_{11}Cl_2IN_2O, indicating a complex structure that contributes to its biological properties. The presence of halogen substituents (chlorine and iodine) is significant as they often enhance the pharmacological profile of organic compounds.

Biological Activity Overview

Research has demonstrated that quinazoline derivatives exhibit various biological activities, including anticancer, antibacterial, and kinase inhibition properties. The specific compound under review has shown promise in several studies.

Anticancer Activity

A recent study evaluated several quinazoline derivatives for their anti-proliferative effects against multiple cancer cell lines. The compound demonstrated moderate inhibitory effects in the low micromolar range across various types of cancer cells including glioblastoma and lung carcinoma. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)
This compoundHCT-116 (Colorectal)5.4
This compoundNCI-H460 (Lung)6.8
This compoundLN-229 (Glioblastoma)7.0

The compound's mechanism involves inducing apoptosis in cancer cells, a crucial process for inhibiting tumor growth .

Antibacterial Activity

In addition to anticancer properties, quinazoline derivatives have been evaluated for antibacterial efficacy. A study focused on a series of quinazoline compounds revealed significant activity against Gram-positive bacteria such as Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 12 µg/mL against this pathogen .

Kinase Inhibition

Another critical aspect of biological activity is the inhibition of kinases. The compound was screened against a panel of kinases using Differential Scanning Fluorimetry (DSF). It showed binding affinity to several kinases with ΔT_m values comparable to known inhibitors like Staurosporine. This suggests potential as a therapeutic agent targeting kinase-related pathways in cancer .

Case Studies

  • Case Study on Cancer Cell Lines : In a comparative study assessing various quinazoline derivatives, the specific compound was highlighted for its superior potency against chronic myeloid leukemia cell lines compared to others tested. This underscores its potential as a targeted therapy in hematological malignancies .
  • Antibacterial Efficacy : A case study evaluating the antibacterial action of quinazolines found that this compound not only inhibited bacterial growth but also demonstrated favorable pharmacokinetic properties according to ADMET predictions .

Properties

Molecular Formula

C20H13Cl2IN2O

Molecular Weight

495.1 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-(4-iodophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H13Cl2IN2O/c21-12-5-10-15(17(22)11-12)19-24-18-4-2-1-3-16(18)20(26)25(19)14-8-6-13(23)7-9-14/h1-11,19,24H

InChI Key

AEAXZDCOYSTGFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I

Origin of Product

United States

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